molecular formula C10H20 B1196954 Tert-butylcyclohexane CAS No. 3178-22-1

Tert-butylcyclohexane

Cat. No. B1196954
CAS RN: 3178-22-1
M. Wt: 140.27 g/mol
InChI Key: XTVMZZBLCLWBPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butylcyclohexane and its derivatives can be synthesized through various chemical reactions. For instance, sterically congested cycloalkenes, which are congeners of this compound, have been synthesized from the oxidation of bicyclic compounds, showcasing the complexity and efficiency of synthetic strategies in achieving highly strained structures (Ishii et al., 2000). Another study detailed the hydrogenation of 1,2-di-tert.butylbenzene on platinum and rhodium catalysts to synthesize cis- and trans-1,2-di-tert.butylcyclohexane, emphasizing the influence of catalysts on the hydrogenation process (B. Graaf et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively characterized using various spectroscopic techniques. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was followed by a detailed structural determination via single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014). This study highlights the importance of precise structural analysis in understanding the configuration and stereochemistry of cyclohexane derivatives.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, reflecting its reactivity and functional versatility. Metal-catalyzed di-tert-butylsilylene transfer for silacyclopropane formation represents an innovative approach to modify this compound by introducing silicon into its structure, demonstrating the compound's adaptability in synthetic chemistry (Jelena Ciraković et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as densities and refractive indices, have been measured to understand its behavior in different chemical environments. Studies on binary and ternary systems containing this compound elucidate its interactions with other molecules and the resulting excess properties, which are crucial for applications in solvent systems and material science (M. Peña et al., 1999).

Chemical Properties Analysis

Investigations into the chemical properties of this compound reveal its reactivity patterns and potential for further chemical transformations. The ene reaction of this compound derivatives with various reagents has been studied to understand its stereochemical outcomes, showcasing the compound's diverse reactivity and the impact of substituents on its behavior (H. Dang et al., 1991).

Scientific Research Applications

  • Blood Monitoring and Sports Misuse : A study developed a method for measuring trace levels of perfluorocarbon compounds (PFCs) in blood, including F-tert-butylcyclohexane. This compound's ability to carry oxygen raises concerns about its potential misuse in sports doping (Giuliani et al., 2015).

  • Polymer Science : Tert-butylcyclohexane was used to synthesize new aromatic poly(bisbenzothiazole)s. These polymers exhibited good solubility and thermal stability, indicating potential applications in materials science (Huang et al., 2006).

  • Nuclear Magnetic Resonance (NMR) Studies : A study performed a detailed analysis of the proton spectra of this compound, contributing to a deeper understanding of its molecular structure and behavior (Haddon & Jackman, 1973).

  • Catalysis Research : this compound was involved in research on the functionalization of cyclohexane using various metal-substituted materials as catalysts. This study has implications for the development of new catalytic processes in organic synthesis (Wang et al., 1998).

  • Dynamic NMR Spectroscopy : Research on cis-1,4-di-tert-butylcyclohexane used dynamic NMR spectroscopy to study its conformational behavior, contributing to the field of stereochemistry (Gill et al., 2005).

  • Thermal Hazard Evaluation : The thermal hazard of 1,1-di (tert-butylperoxy) cyclohexane, used in the chemical industry, was assessed. This study is vital for understanding the safety and stability of industrial compounds (Tseng et al., 2012).

  • Photocatalytic Alkylation : this compound was used as a radical precursor in a study on the regio- and stereoselective alkylation of alkenes. This research has implications for organic synthesis and the development of new photocatalytic methods (Dondi et al., 2009).

Mechanism of Action

Target of Action

This compound is a chemical compound with the molecular formula C10H20

Mode of Action

This compound is a cyclohexane molecule with a tert-butyl group attached to it. The tert-butyl group is bulky and prefers to be in an equatorial position to minimize steric hindrance . This conformational preference can influence the reactivity of the molecule in chemical reactions.

Safety and Hazards

When handling Tert-butylcyclohexane, it is advised to use personal protective equipment and ensure adequate ventilation . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

tert-butylcyclohexane
Source PubChem
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InChI

InChI=1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVMZZBLCLWBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185642
Record name tert-Butylcyclohexane
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3178-22-1
Record name tert-Butylcyclohexane
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Record name tert-Butylcyclohexane
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Record name TERT-BUTYLCYCLOHEXANE
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Record name tert-Butylcyclohexane
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Synthesis routes and methods

Procedure details

By using the same autoclave as used in Preparation Example 1, 300 g of p-tert-butylstyrene polymer (Mw=20.4×104, Mn=11.2×104, Mw/Mn=1.82) prepared by suspension polymerization in water, was charged instead of 300 g of polystyrene in Preparation Example 1. The hydrogenation reaction and post-treatment were conducted in the same manner as in Preparation Example 1 except that the hydrogenation conditions were changed as identified in Table 1, whereby polyvinyl p-tert-butylcyclohexane was obtained.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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